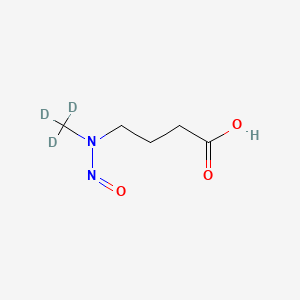

Acide N-nitroso-N-méthyl-4-aminobutyrique-d3

Vue d'ensemble

Description

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is a deuterated form of N-Nitroso-N-methyl-4-aminobutyric Acid, a nitrosamine compound. Nitrosamines are known for their potential carcinogenic properties and are often found as impurities in various pharmaceutical products, particularly in sartans, which are used to treat high blood pressure and heart failure .

Applications De Recherche Scientifique

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 has several scientific research applications:

Mécanisme D'action

Target of Action

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA) is a tobacco-specific nitrosamine carcinogen . It is known to target the bladder cells, inducing transitional cell carcinomas in rats .

Mode of Action

NMBA is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . This reactive metabolite interacts with the DNA in bladder cells, leading to mutations and the development of carcinomas .

Biochemical Pathways

It is known that the compound’s metabolite, mopn, can cause dna damage, which may disrupt various cellular processes and lead to the development of cancer .

Pharmacokinetics

It is known that nmba can be absorbed and metabolized in the liver to produce mopn .

Result of Action

The primary result of NMBA’s action is the induction of bladder transitional cell carcinomas in rats . This occurs due to the DNA damage caused by its reactive metabolite, MOPN .

Analyse Biochimique

Biochemical Properties

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is involved in various biochemical reactions. It interacts with several biomolecules, particularly focusing on its interactions with DNA, where it may induce mutations due to its alkylating properties .

Cellular Effects

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound is a known animal and potential human carcinogen .

Molecular Mechanism

The molecular mechanism of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 involves its interactions with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 involves the nitrosation of N-methyl-4-aminobutyric acid. The process typically includes the following steps:

Starting Material: N-methyl-4-aminobutyric acid.

Deuteration: The incorporation of deuterium (d3) is achieved by using deuterated reagents or solvents during the synthesis process.

Industrial Production Methods

Industrial production of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS) is common for monitoring and ensuring the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Nitrosodimethylamine (NDMA): Another nitrosamine known for its carcinogenic properties.

N-Nitrosodiethylamine (NDEA): Similar in structure and also a known carcinogen.

N-Nitrosoethylisopropylamine (NEIPA): Another nitrosamine with similar properties.

Uniqueness

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is unique due to its specific structure and the presence of deuterium atoms, which can be useful in isotopic labeling studies. Its specific interactions and effects on biological systems also distinguish it from other nitrosamines .

Propriétés

IUPAC Name |

4-[nitroso(trideuteriomethyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLBIPLIGYWGJV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662152 | |

| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184996-41-5 | |

| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate](/img/structure/B563192.png)